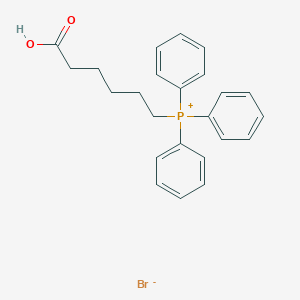

(5-Carboxypentyl)triphenylphosphonium bromide

概要

説明

Synthesis Analysis

Phosphonium compounds are generally synthesized through quaternization reactions involving triphenylphosphine and appropriate alkyl halides or through the modification of phosphonic acids. A common method for preparing phosphonic acids, which are closely related to phosphonium ions, involves the dealkylation of dialkyl phosphonates under acidic conditions or using specific reagents like bromotrimethylsilane followed by methanolysis (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of phosphonium compounds typically features a phosphorus atom at the core, bonded to three phenyl groups and an alkyl chain with a functional group, such as a carboxyl group in the case of (5-Carboxypentyl)triphenylphosphonium bromide. The presence of the triphenylphosphonium moiety influences the compound's physical and chemical behavior, including its solubility, stability, and reactivity.

Chemical Reactions and Properties

Phosphonium compounds engage in a variety of chemical reactions, including those involving their ylide form, which is useful in Wittig reactions for the synthesis of alkenes. Their reactivity can also be tailored through the functionalization of the alkyl chain, as seen in the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles, indicating the potential for diverse chemical transformations (Abdurakhmanova et al., 2018).

科学的研究の応用

Polymer-bound Triphenylphosphonium for Bromination : Hassanein et al. (1989) developed insoluble polymer-bound triphenylphosphonium perbromide, demonstrating its efficiency in the bromination of organic compounds with excellent yields. This method also allows for the regeneration and reuse of the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).

Synthesis of Ylide(4-carboxybutyl)triphenylphosphonium Bromide : Li Fang-shi (2008) synthesized ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid, showing its potential in stereo-selective drug synthesis (Li Fang-shi, 2008).

Synthesis of Various Phosphonium Compounds : Ivancsics and Zbiral (1975) found that cyanovinyl-triphenylphosphonium bromide reacts with phosphororganic compounds to produce various phosphonium compounds, such as allyl-triphenylphosphonium bromides and thioamides (Ivancsics & Zbiral, 1975).

Ionic Liquid Catalyst for Synthesis : Karami et al. (2019) developed a reusable green Brønsted-acidic ionic liquid catalyst, [TPPHSP]Br, for synthesizing 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives with good to excellent yields (Karami, Momeni, & Albadi, 2019).

Photoredox-Catalyzed Bromodifluoromethylation : Lin et al. (2016) demonstrated the selective formation of bromodifluoromethylated products under visible-light conditions using (Difluoromethyl)triphenylphosphonium bromide and CuBr2 (Lin, Ran, Xu, & Qing, 2016).

Radioactive Waste Treatment : Aldridge et al. (2007) found that TPPB effectively removes technetium from radioactive waste streams without significantly affecting the performance of radioactive waste repositories post-closure (Aldridge, Warwick, Evans, & Vines, 2007).

Mitochondrial Targeting for Disease Treatment : Biswas et al. (2012) developed a mitochondria-targeted dendrimer-based nanocarrier using surface conjugation of triphenylphosphonium, which showed promising results for imaging and selective delivery of bio-actives for diseases associated with mitochondrial dysfunction (Biswas, Dodwadkar, Piroyan, & Torchilin, 2012).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

5-carboxypentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYRPZTZSWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381364 | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Carboxypentyl)triphenylphosphonium bromide | |

CAS RN |

50889-29-7 | |

| Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)